4,4'-Thiobisbenzenethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Functional Materials

Due to the presence of thiol groups (SH), 4,4'-Thiobisbenzenethiol can act as a versatile building block for the synthesis of various functional materials. Research has explored its use in the creation of:

- Self-assembled monolayers (SAMs) on gold surfaces: These monolayers can be used for applications in sensors, molecular electronics, and biocatalysis [].

- Polymeric materials: By incorporating 4,4'-Thiobisbenzenethiol into polymers, researchers aim to create materials with specific properties like conductivity or controlled drug release [].

Scavenger for Heavy Metals

The thiol groups in 4,4'-Thiobisbenzenethiol have a high affinity for binding with heavy metals like mercury and lead. Studies have investigated its potential for:

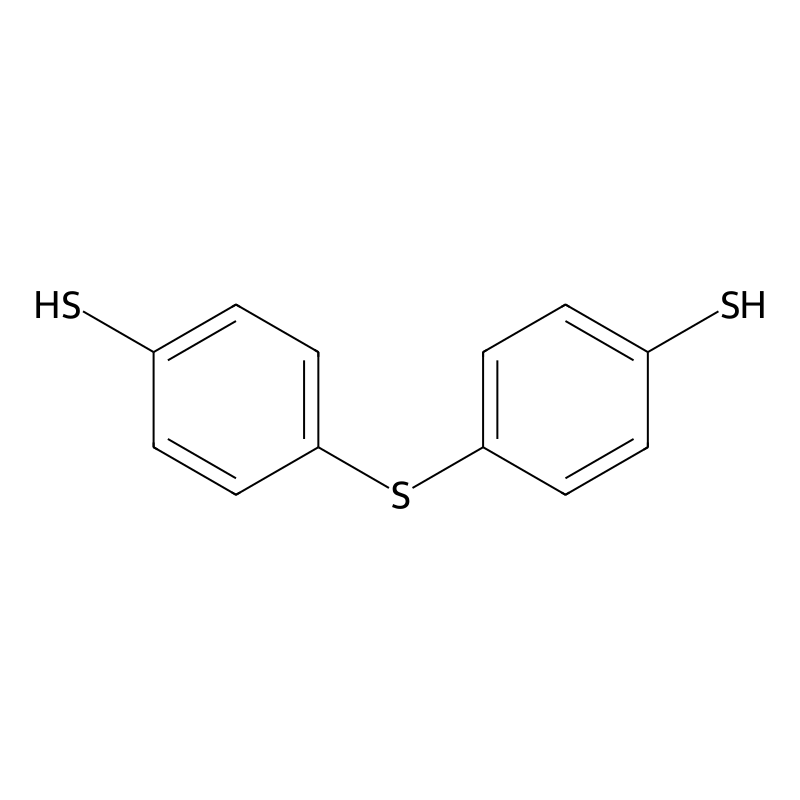

4,4'-Thiobisbenzenethiol, also known as 4,4'-dimercapto diphenyl sulfide, is a chemical compound with the molecular formula CHS and a molecular weight of approximately 250.39 g/mol. This compound features two thiol (-SH) groups attached to a biphenyl structure, making it a versatile compound in various chemical applications. Its unique structure allows for significant interactions with metals and surfaces, particularly in the formation of self-assembled monolayers.

- Oxidation: The thiol groups can be oxidized to form disulfides under oxidative conditions.

- Metal Coordination: The sulfur atoms can coordinate with metal ions, forming stable complexes which are useful in catalysis and sensor applications.

- Self-Assembly: It can form self-assembled monolayers on gold surfaces, which has been studied using techniques such as surface-enhanced Raman scattering and electrochemical cyclic voltammetry .

The synthesis of 4,4'-thiobisbenzenethiol typically involves several steps:

- Esterification: Thiophenol is reacted with acetic anhydride to form an ester.

- Etherification: A solvent along with iodine and sulfur dichloride is added for further reaction.

- Hydrolysis: Sodium hydroxide is introduced to hydrolyze the intermediate products.

- Recrystallization: The final product is purified through recrystallization from appropriate solvents .

This method yields high purity and yield of the compound, making it suitable for various applications.

4,4'-Thiobisbenzenethiol has multiple applications across different fields:

- Nanotechnology: Used in the fabrication of nanoscale devices through self-assembled monolayers.

- Catalysis: Acts as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

- Sensors: Employed in chemical sensors for detecting heavy metals and other analytes due to its strong binding properties .

Studies have shown that 4,4'-thiobisbenzenethiol can effectively interact with metal ions such as copper(II), leading to the formation of stable complexes. These interactions are critical for applications in sensing technologies where the detection of metal ions is required. The compound's self-assembled monolayers on gold surfaces have demonstrated low pinhole defects, indicating their effectiveness in passivating surfaces against corrosion and other environmental factors .

Similar Compounds

Several compounds share structural similarities with 4,4'-thiobisbenzenethiol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4,4'-Thiodiphenol | Dithiol | Contains two hydroxyl groups instead of thiols |

| 2,2'-Thiodiethanol | Dithiol | Used primarily as a reducing agent |

| Diphenyl disulfide | Disulfide | Exhibits different reactivity due to lack of thiols |

| 1,2-Benzenedithiol | Dithiol | Different positional arrangement affecting reactivity |

These compounds vary in their functional groups and reactivity profiles, highlighting the unique characteristics of 4,4'-thiobisbenzenethiol.

The systematic study of aromatic dithiol compounds has evolved significantly over the past several decades, with 4,4'-thiobisbenzenethiol emerging as a prominent member of this chemical family. Dithiols, defined as organosulfur compounds containing two thiol (-SH) functional groups, exhibit properties generally similar to monothiols in terms of solubility, odor, and volatility, yet offer enhanced functionality due to their dual reactive sites. The classification of dithiols according to the relative positions of thiol groups has provided researchers with a framework for understanding their diverse chemical behaviors and potential applications.

The development of synthesis methodologies for 4,4'-thiobisbenzenethiol has been documented in various patent literature, with significant contributions from industrial research groups seeking efficient production routes. A notable synthesis method disclosed in Chinese patent CN102093269B involves a multi-step process beginning with esterification reactions, followed by etherification and hydrolysis steps to yield the target compound. This synthetic approach represents a refinement of earlier methods that suffered from limitations such as isomer formation and high reagent costs, particularly when using expensive triphenylphosphine-based reduction systems.

The historical trajectory of aromatic dithiol research has been closely intertwined with advances in surface chemistry and materials science. Early investigations focused primarily on understanding the fundamental chemical properties of these compounds, while contemporary research has shifted toward exploiting their unique structural features for advanced technological applications. The presence of the sulfur bridge in 4,4'-thiobisbenzenethiol provides distinct chemical properties and reactivity compared to other thiol compounds, establishing its unique position within the broader family of organosulfur materials.

Significance in Materials Science and Nanotechnology

The significance of 4,4'-thiobisbenzenethiol in materials science stems from its exceptional ability to form stable self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. Research has demonstrated that this compound can spontaneously adsorb on gold surfaces by losing a hydrogen atom and forming one Au-S bond, while the other mercapto group remains free at the surface. This unique adsorption behavior, confirmed through surface-enhanced Raman scattering (SERS) spectroscopy, enables the creation of functionalized surfaces with precisely controlled chemical properties.

The compound's role in nanotechnology extends to the development of sophisticated biosensing platforms. Recent investigations have shown that 4,4'-thiobisbenzenethiol can serve as a crucial component in impedimetric and plasmonic sensing systems, where it facilitates the covalent attachment of gold nanoparticles to electrode surfaces. These biosensor configurations have achieved remarkable sensitivity, with detection limits as low as 0.38 pg/mL for target analytes such as collagen I, representing a significant improvement over conventional enzyme-linked immunosorbent assay (ELISA) methods.

In the realm of energy storage technologies, 4,4'-thiobisbenzenethiol has emerged as a valuable precursor for synthesizing advanced cathode materials for lithium-sulfur batteries. The condensation reactions between this compound and sulfur produce polyphenyl polysulfides with theoretical capacities exceeding 622 mAh/g, positioning these materials as promising candidates for next-generation battery technologies. The incorporation of aromatic rings into the polymer backbone enhances structural stability while maintaining high sulfur content, addressing key challenges in lithium-sulfur battery development.

Structure-Function Relationship in Research Applications

The molecular structure of 4,4'-thiobisbenzenethiol, featuring two benzene rings linked by a sulfur atom with terminal thiol groups, underlies its diverse functional capabilities. The compound exhibits a molecular weight of 250.39 g/mol and demonstrates specific physical properties including a melting point range of 112-114°C and limited solubility in water while showing good solubility in organic solvents such as chloroform, ethyl acetate, and methanol. These properties directly influence its behavior in various applications and processing conditions.

The dual thiol functionality enables the compound to participate in multiple types of chemical interactions simultaneously. Surface-enhanced Raman spectroscopy studies have revealed characteristic vibrational modes, including ν(S-H) at 2513 cm⁻¹ and δ(C-S-H) at 910 cm⁻¹, which indicate single-end adsorption via one Au-S bond while leaving the other thiol group available for further chemical modifications. This asymmetric binding behavior is crucial for applications requiring oriented molecular assemblies and subsequent functionalization steps.

The aromatic character of the benzene rings contributes to the compound's ability to engage in π-π stacking interactions and provides a rigid backbone that influences overall molecular conformation. Theoretical studies using density functional theory (DFT) calculations have complemented experimental SERS investigations to verify and understand the adsorption configurations at the molecular level. These computational approaches have provided valuable insights into the electronic structure and bonding characteristics that govern the compound's reactivity and stability.

Theoretical Framework for Sulfur-Based Organic Compounds

The theoretical understanding of sulfur-based organic compounds, particularly aromatic dithiols like 4,4'-thiobisbenzenethiol, is grounded in fundamental principles of organosulfur chemistry. Thiols represent the sulfur analogues of alcohols, where sulfur replaces oxygen in the hydroxyl group, yet exhibit distinctly different properties due to the unique characteristics of sulfur atoms. The S-H bond in thiols is significantly weaker compared to the O-H bond in alcohols, with bond enthalpies of 365.07±2.1 kcal/mol for S-H versus 440.2±3.0 kcal/mol for O-H bonds.

The electronic structure of 4,4'-thiobisbenzenethiol has been the subject of detailed theoretical investigations, particularly in the context of its interactions with aromatic systems. Research has demonstrated that thiols can engage favorably with aromatic rings through S-H/π interactions, which are driven significantly by favorable molecular orbital interactions between aromatic π donor orbitals and S-H σ* acceptor orbitals. These interactions exhibit a stereoelectronic basis and contribute to the compound's ability to form ordered molecular assemblies.

The presence of multiple sulfur atoms in 4,4'-thiobisbenzenethiol creates opportunities for complex electronic interactions and redox chemistry. The compound can undergo various oxidation states, forming disulfide bonds, sulfenic acids, and other oxidized sulfur species under appropriate conditions. This chemical versatility is reflected in its applications across diverse fields, from materials science to biochemistry, where different oxidation states and chemical modifications can be exploited for specific purposes.

Cross-linking behavior leading to insulating quasi-polymeric materials has been observed with related aromatic dithiol compounds, although this is accompanied by changes in the electronic gap between highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels. These electronic structure modifications have important implications for the design of molecular electronic devices and conductive materials based on aromatic dithiol frameworks.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant